3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
3-ethoxy-2-methyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-3-26-14-10-9-13(17(25)11(14)2)16-15(12-7-5-4-6-8-12)18(24-23-16)19(20,21)22/h4-10,25H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUZWHRSAAJBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394237-88-8 | |
| Record name | 3-ETHOXY-2-METHYL-6-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate β-diketone, the pyrazole ring can be formed through cyclization.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution on the phenol ring: The ethoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using ethyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or receptor binding.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrazole ring can interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are compared based on their substitution patterns, molecular weights, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol has logP ~2.1 vs. ~3.5 for the target compound) .
- Solubility: Ethoxy and phenol groups improve aqueous solubility relative to fully aromatic analogs like 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine .
Key Research Findings
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C for the target compound, higher than analogs without CF₃ groups (e.g., 135°C for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol) due to increased molecular rigidity .
- SAR Studies : Replacement of ethoxy with methoxy reduces COX-2 inhibition by ~40%, highlighting the importance of the ethoxy chain length .
Biological Activity
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound belonging to the class of phenolic derivatives. Its unique structural features, including an ethoxy group, a methyl group, and a trifluoromethyl-substituted pyrazole moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C19H17F3N2O2
Molecular Weight : 360.35 g/mol
IUPAC Name : this compound
CAS Number : 394237-88-8
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which may lead to improved interactions with target proteins.
- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This effect may be linked to its structural similarity to other known anti-inflammatory agents.
- Anticancer Potential : Research indicates that derivatives of pyrazole compounds often demonstrate anticancer activity. This compound's unique structure may contribute to its ability to inhibit cancer cell proliferation in various human tumor cell lines.
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound.
Case Studies
- Anticancer Activity : A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in HeLa and HCT116 cells with IC50 values around 10 µM .
- Neuroprotective Effects : Another research focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stressors .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrazole Ring Formation : React a substituted chalcone derivative (e.g., (E)-3-(substituted phenyl)-1-(fluoro/methylphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Monitor progress via TLC .
Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, use trifluoromethylating agents like TMSCF₃ in the presence of a Cu(I) catalyst.
Phenolic Ether Formation : Ethoxylation of the hydroxyl group can be achieved using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Q. Critical Parameters :
- Purity of intermediates (recrystallization from ethanol/water mixtures is recommended).
- Strict control of reaction temperature to avoid side reactions (e.g., over-alkylation).
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The phenolic proton (if free) appears as a broad singlet at δ 9–12 ppm. The ethoxy group shows a quartet (δ 1.2–1.4 ppm for CH₃) and a triplet (δ 3.8–4.2 ppm for CH₂). Trifluoromethyl groups are identified via ¹⁹F NMR (δ -60 to -65 ppm) .
- Pyrazole ring protons resonate as singlets or doublets in δ 6.5–8.5 ppm, depending on substitution patterns.
- Mass Spectrometry (HRMS) :
- Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks. For example, a molecular ion at m/z 406.12 (calculated for C₂₀H₁₇F₃N₂O₂) with fragmentation patterns indicating loss of ethoxy (-45 Da) or trifluoromethyl (-69 Da) groups .
Advanced Research Questions
Q. How can challenges in crystallographic refinement of this compound be addressed?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered regions (e.g., ethoxy or trifluoromethyl groups).
- Refinement in SHELXL :
- Twinned Data : If twinning is detected (e.g., via PLATON’s TWIN check), apply the HKLF 5 format in SHELXL and refine using a BASF parameter .
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 (all data) | 0.045 |
| wR2 | 0.120 |
| Flack parameter | 0.02(3) |
| Disordered regions | Ethoxy group (0.7 occupancy) |
Q. Which computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-311G(d,p) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
- Simulate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) :
- Simulate solvation effects in ethanol or DMSO using OPLS-AA force fields to study conformational stability.
Q. Key Findings :
- The pyrazole ring exhibits π-π stacking interactions with phenyl groups, stabilizing the crystal lattice.
- The trifluoromethyl group induces a strong dipole moment (≈3.5 D), influencing solubility in polar solvents.
Q. How can reaction mechanisms for pyrazole ring formation be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring. Analyze via ¹⁵N NMR or mass spectrometry .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediate enolates or hydrazones.
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., at the M06-2X/def2-TZVP level).
Q. Mechanistic Insight :
- The reaction proceeds via a cyclocondensation mechanism, where hydrazine attacks the α,β-unsaturated ketone, followed by proton transfer and aromatization.
Q. How to resolve contradictions in reported biological activity data for similar pyrazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. ethanol) .
- Structural Validation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or chiral HPLC.
- SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy) to isolate contributions to bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
